(-)-Pinocampheol is a naturally occurring monoterpenoid alcohol, recognized for its distinct aroma and potential therapeutic properties. It is primarily found in essential oils derived from various plants, including pine and eucalyptus. This compound is characterized by its chiral nature, meaning it exists in two enantiomeric forms, with the "(-)" prefix indicating that it is the levorotatory enantiomer, which rotates plane-polarized light to the left. The molecular formula of (-)-Pinocampheol is , and it features a bicyclic structure that contributes to its unique properties and reactivity .
These reactions underscore its versatility as a chemical building block in organic synthesis.
Research indicates that (-)-Pinocampheol exhibits several biological activities:
The synthesis of (-)-Pinocampheol can be achieved through several methods:
These synthesis methods are crucial for obtaining (-)-Pinocampheol for both research and commercial applications.
Research on the interactions of (-)-Pinocampheol with biological systems has revealed insights into its mechanisms of action:
These interaction studies are essential for understanding how (-)-Pinocampheol can be effectively utilized in medicinal chemistry.
Several compounds share structural similarities with (-)-Pinocampheol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pinocarveol | Monoterpenoid alcohol | Exhibits strong minty aroma; used in flavoring |
| Isopinocampheol | Monoterpenoid alcohol | Optical isomer of pinocampheol; different biological activity |
| Camphor | Bicyclic monoterpene | Known for its medicinal properties; used in topical applications |
| Terpinen-4-ol | Monoterpenoid alcohol | Exhibits antifungal properties; common in essential oils |
| Linalool | Monoterpenoid alcohol | Floral aroma; widely used in perfumery; exhibits anti-anxiety effects |
(-)-Pinocampheol stands out due to its specific chiral configuration and unique aromatic profile, which contribute to its distinct biological activities compared to these similar compounds. Its unique properties make it a valuable compound for further research and application development.
(-)-Pinocampheol represents a naturally occurring monoterpenoid alcohol that exhibits significant distribution across various plant essential oils, particularly within coniferous species and aromatic herbs [1]. This bicyclic monoterpenoid, characterized by its distinctive pine-like aroma, has been identified in multiple botanical sources through comprehensive gas chromatography-mass spectrometry analyses [2] [1].
The compound demonstrates notable presence in several plant families, with the most significant concentrations documented in species belonging to the Pinaceae family [2] [3]. Research has established that (-)-pinocampheol occurs as a minor constituent in various pine essential oils, where it contributes to the characteristic olfactory profile alongside other monoterpene derivatives [4] [5]. The distribution pattern of this enantiomer follows geographic and species-specific variations, with European pine species typically exhibiting higher concentrations of the (-)-form compared to their North American counterparts [4] [5].
Essential oil analyses have revealed the presence of (-)-pinocampheol in Hyssopus species, where it occurs alongside its structural analogs pinocamphone and isopinocamphone [6] [7]. In Hyssopus officinalis cultivated in Serbia, comprehensive gas chromatography analysis identified (-)-pinocampheol as part of a complex monoterpene mixture, demonstrating the compound's role in the characteristic aromatic profile of this medicinal herb [7]. The concentration levels in hyssop essential oils typically range from trace amounts to several percentage points, depending on cultivation conditions and harvest timing [6] [7].
Eucalyptus species represent another significant botanical source of (-)-pinocampheol, with various Tunisian Eucalyptus taxa showing detectable levels of this compound in their needle essential oils [8] [9]. The monoterpene profile of these species demonstrates considerable chemical variability, with (-)-pinocampheol contributing to the overall terpene diversity that characterizes eucalyptus essential oils [8] [9].
| Plant Source | Family | Concentration Range | Geographic Origin | Reference |
|---|---|---|---|---|
| Hyssopus officinalis | Lamiaceae | 0.5-2.8% | Serbia, Mediterranean | [6] [7] |
| Eucalyptus species | Myrtaceae | Trace-1.2% | Tunisia, North Africa | [8] [9] |
| Pinus species | Pinaceae | 0.1-0.8% | Various regions | [2] [4] |
| Micromeria sinaica | Lamiaceae | Detected | Middle East | [1] |
| Rhanterium epapposum | Asteraceae | Detected | Arid regions | [1] |
The biosynthetic origin of (-)-pinocampheol in plants follows the mevalonic acid pathway, where isopentenyl diphosphate and dimethylallyl diphosphate serve as fundamental building blocks [10]. The enzymatic conversion involves pinene synthase-catalyzed cyclization reactions that generate the characteristic bicyclic structure, followed by subsequent hydroxylation reactions mediated by cytochrome P450 enzymes [10] [11].
The asymmetric synthesis of (-)-pinocampheol has been achieved through multiple enantioselective approaches, with the most established methodology involving the hydroboration-oxidation of (+)-alpha-pinene using chiral borane reagents [12] [13]. This classical approach exploits the inherent chirality of the pinene starting material to direct the stereochemical outcome of the subsequent transformations [12] [13].
The hydroboration methodology employs (+)-alpha-pinene as the substrate, which undergoes treatment with borane-methyl sulfide complex under controlled conditions to generate the corresponding diisopinocampheylborane intermediate [13]. This intermediate demonstrates remarkable stability and can be isolated as a crystalline solid with high optical purity [13]. The subsequent oxidation step utilizes sodium perborate tetrahydrate or hydrogen peroxide under basic conditions to afford (-)-pinocampheol with excellent enantioselectivity [13].
Reaction optimization studies have established that the hydroboration-oxidation sequence proceeds most efficiently when conducted in tetrahydrofuran at temperatures maintained below 5°C during the initial borane addition [13]. The stereochemical outcome relies on the facial selectivity imposed by the existing chiral centers in the (+)-alpha-pinene substrate, resulting in preferential formation of the (-)-enantiomer [13].
| Synthetic Method | Starting Material | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Hydroboration-oxidation | (+)-α-pinene | 80-92 | >95 | [13] |
| Chiral auxiliary approach | α-pinene derivatives | 65-85 | 88-94 | [14] [15] |
| Enzymatic resolution | Racemic isopinocampheol | 45-50 | >99 | [16] [17] |
| Asymmetric reduction | Isopinocamphone | 75-88 | 92-96 | [18] [19] |
Alternative enantioselective strategies have been developed utilizing chiral auxiliaries derived from naturally occurring amino acids and carbohydrates [14] [15]. These approaches involve the temporary attachment of chiral directing groups to prochiral substrates, followed by diastereoselective transformations that establish the desired stereochemistry [14] [15]. The Evans oxazolidinone methodology has been successfully adapted for the synthesis of (-)-pinocampheol derivatives, achieving high levels of asymmetric induction through chelation-controlled addition reactions [15].
The application of C2-symmetric chiral ligands in metal-catalyzed asymmetric transformations has provided additional synthetic routes to (-)-pinocampheol [20] [21]. These methodologies exploit the ability of chiral phosphine ligands to induce enantioselective bond formation through coordination to transition metal centers [20] [21]. The use of BINOL-derived phosphoramidite ligands has proven particularly effective in achieving high enantioselectivity in the formation of the tertiary alcohol functionality [20] [21].
Catalytic asymmetric hydrogenation represents a powerful methodology for the stereoselective synthesis of (-)-pinocampheol, particularly when applied to appropriately substituted ketone precursors [18] [19] [22]. The development of chiral rhodium and ruthenium catalysts has enabled the efficient reduction of isopinocamphone and related ketones with high enantioselectivity [18] [19] [22].
Rhodium-based catalytic systems employing DIPAMP and related diphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of α-substituted ketones [22] [23]. The mechanistic pathway involves the formation of a chiral rhodium-substrate complex, followed by hydrogen addition through a well-defined stereochemical course [22] [23]. The enantioselectivity arises from the differential binding energies of the diastereomeric catalyst-substrate complexes, with the major isomer exhibiting preferential reactivity [22] [23].
Recent advances in catalyst design have focused on the development of electron-rich phosphine ligands that provide enhanced enantioselectivity and broader substrate scope [24] [25]. DuPhos, BPE, and related chelating diphosphines have shown particular promise in the hydrogenation of bicyclic ketones, achieving near-perfect enantioselectivity under mild reaction conditions [24] [25]. The mechanism involves rapid pre-equilibration between diastereomeric catalyst-substrate complexes, followed by rate-determining hydrogen addition [24] [25].
| Catalyst System | Ligand Type | Substrate | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Rhodium-DIPAMP | Diphosphine | Isopinocamphone | 98 | 94 | [22] [23] |
| Rhodium-DuPhos | Chelating diphosphine | Substituted ketones | >99 | 96-98 | [24] [25] |
| Ruthenium-BINAP | Axially chiral diphosphine | Cyclic ketones | 95-99 | 92-96 | [18] [19] |
| Cobalt-based systems | Electron-rich ligands | α,β-unsaturated ketones | 90-95 | 95-99 | [18] [19] |
Cobalt-catalyzed asymmetric hydrogenation has emerged as a sustainable alternative to traditional rhodium-based systems, offering comparable enantioselectivity with reduced cost and environmental impact [18] [19]. These catalysts demonstrate particular effectiveness in the reduction of α,β-unsaturated ketones, providing access to chiral alcohols with excellent stereochemical control [18] [19]. The mechanism involves coordination of the substrate to the cobalt center, followed by hydride delivery from the metal-bound hydrogen molecule [18] [19].
The optimization of reaction conditions for catalytic asymmetric hydrogenation requires careful consideration of temperature, pressure, and solvent effects [18] [19] [22]. Lower temperatures generally favor higher enantioselectivity, while increased hydrogen pressure can lead to improved reaction rates [18] [19] [22]. Solvent selection plays a crucial role in substrate solubility and catalyst stability, with polar protic solvents often providing optimal results [18] [19] [22].
Biocatalytic approaches to (-)-pinocampheol production have gained significant attention due to their inherent stereoselectivity and environmentally benign nature [16] [17] [26]. Microbial transformation systems utilize naturally occurring enzymes to perform complex stereochemical transformations under mild conditions, offering advantages over traditional chemical synthesis methods [16] [17] [26].
Fungal biotransformation systems have demonstrated remarkable efficiency in the hydroxylation and stereochemical modification of monoterpene substrates [16] [17] [27]. Aspergillus niger represents one of the most extensively studied microorganisms for the biotransformation of isopinocampheol and related compounds [16] [17] [27]. This fungus exhibits the ability to perform regioselective hydroxylation reactions, producing multiple hydroxylated derivatives with distinct stereochemical configurations [16] [17] [27].
The biotransformation of racemic isopinocampheol by Aspergillus niger yields predominantly (-)-5-hydroxyisopinocampheol and (-)-1-hydroxyisopinocampheol, demonstrating the enzyme system's preference for the (-)-enantiomer [17] [27]. The enantioselectivity arises from the chiral environment of the enzyme active sites, which discriminate between enantiomeric substrates based on binding affinity and catalytic efficiency [17] [27]. The biotransformation products can be readily separated and purified using conventional chromatographic techniques [17] [27].
| Microorganism | Substrate | Major Products | Yield (%) | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Aspergillus niger | (+)-Isopinocampheol | 5-Hydroxy, 1-hydroxy derivatives | 65-80 | High (-) preference | [17] [27] |
| Glomerella cingulata | (-)-Isopinocampheol | 3,4-Pinanediol | 70-85 | Excellent | [17] |
| Rhizoctonia solani | Racemic isopinocampheol | Multiple diols | 45-60 | Moderate | [17] |
| Botryosphaeria rhodina | (-)-Isopinocampheol | Hydroxylated products | 55-75 | Good | [16] |
| Mortierella isabellina | (+)-Isopinocampheol | Rearranged monoterpenes | 40-65 | Variable | [16] |
Bacterial systems have also been investigated for the biotransformation of monoterpene substrates, with several species demonstrating unique catalytic capabilities [16] [11]. Bacillus sphaericus and Bacillus megaterium exhibit distinct transformation patterns compared to fungal systems, often producing different regioisomers and stereoisomers [16]. The bacterial enzymes typically show broader substrate tolerance and can accommodate structural variations in the monoterpene framework [16].
The development of engineered microbial systems for (-)-pinocampheol production has focused on the optimization of metabolic pathways and enzyme expression levels [26] [10]. Recombinant Escherichia coli strains have been constructed to express plant monoterpene synthases, enabling the direct biosynthesis of pinene precursors from simple carbon sources [10]. These systems utilize the mevalonate or methylerythritol phosphate pathways to generate the necessary isoprene units, followed by cyclization to form the desired monoterpene products [10].
Process optimization for microbial biotransformation involves careful control of fermentation conditions, including pH, temperature, aeration, and nutrient composition [16] [17] [26]. The use of two-phase systems with organic solvents can improve product recovery and reduce potential substrate or product inhibition effects [16] [17]. Scale-up considerations include bioreactor design, mass transfer limitations, and downstream processing requirements [16] [17] [26].
The thermodynamic properties of (-)-pinocampheol have been characterized through both experimental measurements and computational predictions. The compound exhibits a melting point of 67°C under standard atmospheric conditions [1], positioning it as a solid at room temperature. This relatively high melting point for a monoterpenoid alcohol reflects the structural stability conferred by its bicyclic framework and intermolecular hydrogen bonding interactions facilitated by the hydroxyl functional group.
The boiling point has been estimated at 214.58°C using the Stein and Brown method [2], which provides reliable predictions for organic compounds based on molecular structure and functional group contributions. This value is consistent with the expected boiling points of similar bicyclic monoterpene alcohols, which typically range between 200-220°C. The elevated boiling point relative to acyclic monoterpene alcohols can be attributed to the rigid bicyclic structure that restricts molecular motion and increases intermolecular interactions.
Density measurements indicate a value of approximately 0.96 g/cm³ at standard temperature and pressure [3], which is characteristic of monoterpene alcohols. This density value places (-)-pinocampheol within the typical range for bicyclic monoterpenoids and reflects the compact molecular packing achieved through the fused ring system.
The molecular weight of 154.25 g/mol corresponds to the molecular formula C₁₀H₁₈O [4] [1], representing a saturated bicyclic monoterpene alcohol with four defined stereocenters. The compound's thermodynamic stability is further evidenced by its resistance to thermal decomposition below its boiling point, making it suitable for various synthetic and analytical applications.
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 67°C | Experimental [1] |
| Boiling Point | 214.58°C (estimated) | Stein & Brown method [2] |
| Density | 0.96 g/cm³ (estimated) | Estimated for related compounds [3] |
| Molecular Weight | 154.25 g/mol | Computed [1] |
| Molecular Formula | C₁₀H₁₈O | Structural formula [4] |
The solubility characteristics of (-)-pinocampheol demonstrate the compound's amphiphilic nature, derived from its bicyclic hydrocarbon framework and polar hydroxyl functionality. Water solubility is estimated at 926.3 mg/L at 25°C [2], classifying the compound as sparingly soluble in aqueous media. This limited aqueous solubility is typical for monoterpenoid alcohols and reflects the predominant hydrophobic character of the bicyclic pinane skeleton.
In contrast, (-)-pinocampheol exhibits excellent solubility in organic solvents. The compound is highly soluble in ethanol and diethyl ether, achieving complete miscibility under standard conditions [5]. This behavior is attributed to favorable hydrogen bonding interactions between the hydroxyl group and protic solvents, combined with hydrophobic interactions between the organic solvent molecules and the bicyclic framework.
Methanol and acetone provide good solvation capabilities for (-)-pinocampheol, with the compound demonstrating ready dissolution in these polar aprotic and protic solvents respectively [5]. The solubility in methanol is particularly noteworthy for synthetic applications, as it facilitates purification and derivatization reactions.
Chloroform and other halogenated solvents also effectively dissolve (-)-pinocampheol, making these solvents suitable for extraction procedures and analytical applications such as gas chromatography-mass spectrometry analysis [6]. The broad solvent compatibility of (-)-pinocampheol enhances its utility in various chemical processes and analytical methodologies.
The partition coefficient (log Kow) of 2.82 [2] indicates moderate lipophilicity, positioning (-)-pinocampheol between highly hydrophobic terpene hydrocarbons and more polar oxygenated derivatives. This intermediate polarity contributes to its versatility as both a synthetic intermediate and analytical standard.
| Solvent | Solubility (mg/L) | Temperature (°C) | Classification |
|---|---|---|---|
| Water | 926.3 (est) | 25 | Sparingly soluble |
| Ethanol | Highly soluble | 25 | Miscible |
| Methanol | Soluble | 25 | Miscible |
| Diethyl Ether | Highly soluble | 25 | Miscible |
| Acetone | Soluble | 25 | Miscible |
| Chloroform | Soluble | 25 | Miscible |
The volatility characteristics of (-)-pinocampheol have been determined through computational modeling and comparative analysis with structurally related monoterpene alcohols. The compound exhibits a vapor pressure of 0.0303 mmHg (4.05 Pa) at 25°C [2], calculated using combined Antoine and Grain estimation methods. This relatively low vapor pressure indicates moderate volatility, positioning (-)-pinocampheol as significantly less volatile than monoterpene hydrocarbons but more volatile than higher molecular weight terpenoid alcohols.
The Henry's Law constant of 6.70 × 10⁻⁶ atm·m³/mol [2] quantifies the compound's partitioning behavior between aqueous and gaseous phases. This value indicates limited volatilization from aqueous solutions, suggesting that (-)-pinocampheol will predominantly remain in the liquid phase under environmental conditions. The relatively low Henry's Law constant is consistent with the compound's hydrogen bonding capability and moderate water solubility.
Evaporation kinetics for (-)-pinocampheol demonstrate moderate evaporation rates compared to other monoterpene alcohols [5]. Oxygenated monoterpenes, including (-)-pinocampheol, typically exhibit evaporation rates intermediate between highly volatile monoterpene hydrocarbons and low-volatility sesquiterpenes. The bicyclic structure and hydrogen bonding interactions contribute to reduced evaporation rates compared to acyclic monoterpene alcohols.
Temperature dependence studies indicate that evaporation rates increase exponentially with temperature, following typical Arrhenius behavior for organic compounds [7]. The activation energy for evaporation reflects the energy required to overcome intermolecular forces, including hydrogen bonding and van der Waals interactions within the liquid phase.
The vapor density characteristics suggest that (-)-pinocampheol vapor is significantly denser than air, with implications for handling procedures and ventilation requirements in analytical and synthetic applications. The compound's moderate volatility makes it suitable for gas chromatographic analysis while minimizing losses during sample preparation and storage.
| Property | Value | Temperature (°C) | Method |
|---|---|---|---|
| Vapor Pressure | 0.0303 mmHg | 25 | Antoine & Grain methods [2] |
| Vapor Pressure (Pa) | 4.05 Pa | 25 | Estimated [2] |
| Log Kow | 2.82 | 25 | KOWWIN [2] |
| Henry's Law Constant | 6.70E-06 atm·m³/mol | 25 | HENRYWIN [2] |
| Evaporation Rate | Moderate | 25 | Relative to other monoterpenes [5] |
The chiroptical properties of (-)-pinocampheol are fundamentally determined by its four defined stereocenters and the resulting absolute configuration. The compound exhibits negative optical rotation, designating it as the levorotatory enantiomer and accounting for the (-) prefix in its systematic nomenclature [1]. This optical activity arises from the asymmetric carbon centers at positions C1, C2, C3, and C5 within the bicyclic framework, with the absolute configuration established as (1S,2R,3R,5R) [4].
Specific rotation measurements conducted using the sodium D-line (589.6 nm) at 25°C demonstrate consistent negative values, confirming the compound's levorotatory character [1]. The magnitude of optical rotation depends on several factors including concentration, solvent system, temperature, and wavelength of measurement. Standard polarimetric measurements employ ethanol or methanol as solvents due to their excellent solvation properties and optical transparency in the visible spectrum.
Circular dichroism spectroscopy has been employed to characterize the electronic transitions responsible for optical activity in (-)-pinocampheol [10]. The compound exhibits Cotton effects in the ultraviolet region corresponding to n→π* transitions of the hydroxyl chromophore, modified by the chiral environment of the bicyclic framework. These spectroscopic signatures provide fingerprint identification for absolute configuration determination.
Temperature dependence studies of optical rotation reveal the typical inverse relationship observed for most chiral organic compounds [11]. The specific rotation magnitude generally decreases with increasing temperature due to increased molecular motion and reduced conformational preferences. This temperature sensitivity requires standardized measurement conditions for reproducible chiroptical characterization.
The enantiomeric purity of (-)-pinocampheol samples can be assessed through polarimetric analysis combined with chiral chromatographic techniques . High-performance liquid chromatography employing chiral stationary phases enables separation and quantification of enantiomeric impurities, essential for applications requiring enantiopure material.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Optical Activity | Optically active | Sodium D-line | Structural analysis [4] |
| Specific Rotation [α] | Negative (levorotatory) | 589.6 nm, 25°C | Chiroptical measurement [1] |
| Stereochemistry | (1S,2R,3R,5R) | IUPAC nomenclature | Structural determination [4] |
| Chiral Centers | 4 | Defined stereocenters | Computed [1] |
| Absolute Configuration | (-)-enantiomer | Natural form | Natural occurrence [9] |